molecular formula C17H14ClFN4O2 B11288902 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11288902
M. Wt: 360.8 g/mol
InChI Key: CPHRNCUKOSDZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chloro-methoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the triazole ring.

    Introduction of the Fluorophenyl Group: This step involves another substitution reaction to introduce the fluorophenyl group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-(3-fluorophenyl)urea: Similar structure but different functional groups.

    1-(5-chloro-2-methoxyphenyl)-3-(diphenylmethyl)urea: Similar structure but different substituents.

Properties

Molecular Formula

C17H14ClFN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14ClFN4O2/c1-10-16(17(24)20-13-5-3-4-12(19)9-13)21-22-23(10)14-8-11(18)6-7-15(14)25-2/h3-9H,1-2H3,(H,20,24)

InChI Key

CPHRNCUKOSDZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.